

Comparative NMR Spectral Analysis of Phenyl-Substituted 1,2,4-Triazoles

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Compound of Interest

Compound Name: **3,4,5-Triphenyl-1,2,4-triazole**

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A detailed comparison of the ^1H and ^{13}C NMR spectral data for **3,4,5-triphenyl-1,2,4-triazole** and the closely related 3,5-diphenyl-4H-1,2,4-triazole is presented. This guide provides researchers, scientists, and drug development professionals with a comprehensive reference for the structural elucidation of these important heterocyclic compounds. The inclusion of detailed experimental protocols and visual aids facilitates a deeper understanding of the spectral assignments.

While a complete, experimentally verified ^1H and ^{13}C NMR spectral assignment for **3,4,5-triphenyl-1,2,4-triazole** is not readily available in published literature, this guide provides a comparative analysis based on the well-characterized spectrum of 3,5-diphenyl-4H-1,2,4-triazole. The structural similarities between these compounds allow for insightful spectral interpretation and prediction.

^1H and ^{13}C NMR Spectral Data

The following table summarizes the expected and experimentally determined chemical shifts for **3,4,5-triphenyl-1,2,4-triazole** and 3,5-diphenyl-4H-1,2,4-triazole. The data for the triphenyl derivative is predicted based on known substituent effects in similar aromatic and heterocyclic systems, while the data for the diphenyl derivative is based on published experimental values.

Compound	Atom	1H Chemical Shift (δ , ppm)	13C Chemical Shift (δ , ppm)
3,4,5-Triphenyl-1,2,4-triazole	Phenyl H (C3, C5)	7.80-8.00 (m)	154.0 (C3, C5)
Phenyl H (C4)	7.40-7.60 (m)	134.3 (ipso-C)	
Phenyl H (ortho, meta, para)	7.20-7.60 (m)	127.0-130.0	
3,5-Diphenyl-4H-1,2,4-triazole	NH	14.3 (br s)	-
Phenyl H	7.58 (m), 7.82 (m)	148.05 (C3, C5)	
Phenyl C	125.7-136.3		

Experimental Protocols

A general protocol for acquiring ^1H and ^{13}C NMR spectra of phenyl-substituted 1,2,4-triazoles is outlined below. This protocol is based on common practices for the analysis of similar heterocyclic compounds.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Sample Preparation:

- Dissolve 5-10 mg of the triazole derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).
- Transfer the solution to a standard 5 mm NMR tube.
- Ensure the solution is homogeneous and free of any particulate matter.

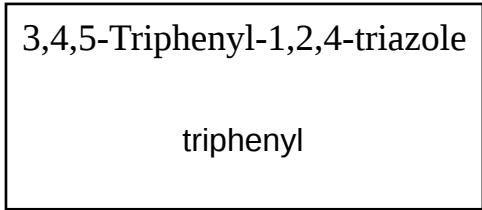
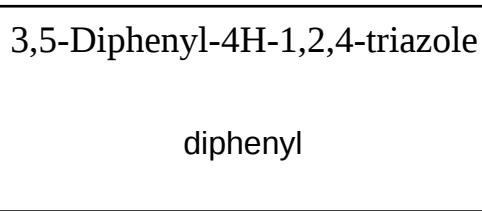
NMR Data Acquisition:

- Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
- ^1H NMR:

- Acquire the spectrum at room temperature.
- Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
- Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-15 ppm).
- Reference the spectrum to the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm).
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required compared to ^1H NMR to achieve adequate signal-to-noise (typically 1024 or more scans).
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
 - Reference the spectrum to the solvent peak (e.g., DMSO-d6 at 39.52 ppm).[3]

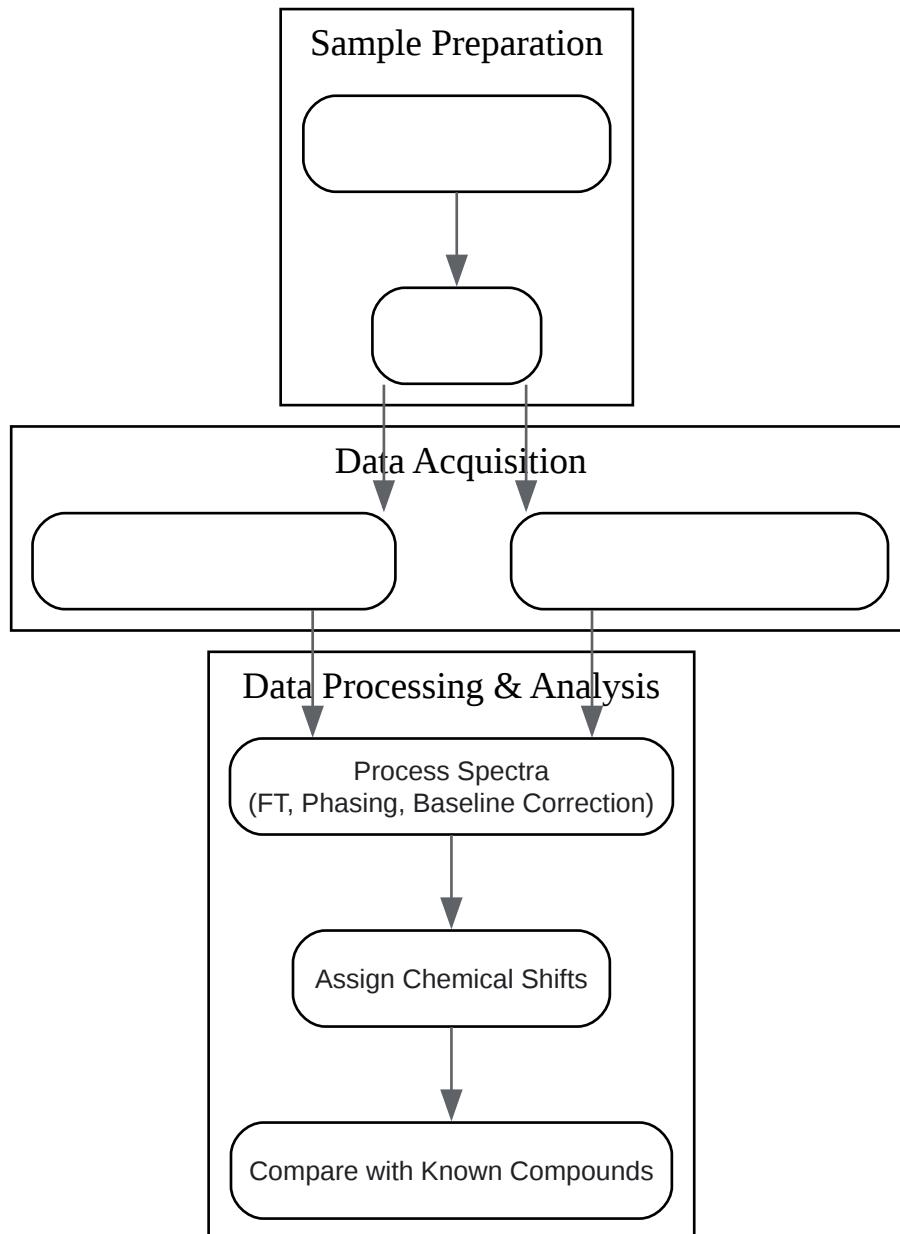
Structural Visualization and Assignment

The following diagrams illustrate the chemical structures and a general workflow for NMR spectral analysis.



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Caption: Chemical structures of **3,4,5-triphenyl-1,2,4-triazole** and **3,5-diphenyl-4H-1,2,4-triazole**.

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Caption: General workflow for NMR spectral acquisition and analysis of 1,2,4-triazole derivatives.

Discussion of Spectral Features

3,4,5-Triphenyl-1,2,4-triazole: The ^1H NMR spectrum is expected to show a complex multiplet in the aromatic region (approximately 7.20-8.00 ppm). The protons of the phenyl groups at positions 3 and 5 are likely to be deshielded compared to the phenyl group at position 4 due to the electronic effects of the triazole ring. In the ^{13}C NMR spectrum, the carbons of the triazole ring (C3 and C5) are expected to resonate at a downfield chemical shift (around 154 ppm). The ipso-carbons of the phenyl rings will also be distinguishable.

3,5-Diphenyl-4H-1,2,4-triazole: The most notable feature in the ^1H NMR spectrum of this compound is the broad singlet corresponding to the N-H proton, which appears at a very downfield chemical shift (around 14.3 ppm).[4] The aromatic protons appear as multiplets in the range of 7.58-7.82 ppm. The ^{13}C NMR spectrum shows the triazole carbons (C3 and C5) at approximately 148.05 ppm.[4]

The comparison of the spectral data highlights the influence of the substituent at the N4 position on the chemical shifts of the triazole ring and the surrounding phenyl groups. The absence of the N-H proton in the triphenyl derivative and the presence of an additional phenyl group lead to distinct differences in their respective NMR spectra.

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